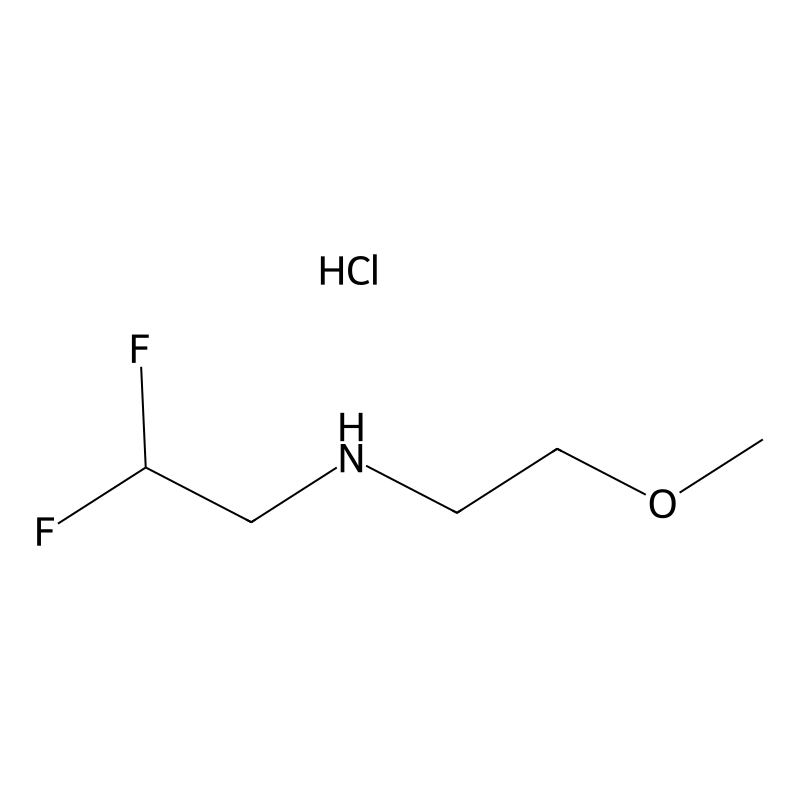

(2,2-Difluoroethyl)(2-methoxyethyl)amine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(2,2-Difluoroethyl)(2-methoxyethyl)amine hydrochloride is a chemical compound characterized by its unique structure, which includes a difluoroethyl group and a methoxyethyl moiety attached to an amine functional group. The presence of fluorine atoms in the difluoroethyl group enhances the compound's lipophilicity and potential biological activity, making it an interesting subject for research in medicinal chemistry.

The chemical reactivity of (2,2-Difluoroethyl)(2-methoxyethyl)amine hydrochloride can be understood through its functional groups. As an amine, it can participate in nucleophilic substitution reactions, particularly with electrophiles. Additionally, it may undergo protonation in acidic conditions, forming a stable ammonium salt due to the hydrochloride component. The compound may also engage in various bio

The synthesis of (2,2-Difluoroethyl)(2-methoxyethyl)amine hydrochloride typically involves several steps:

- Preparation of 2-Methoxyethylamine: This can be synthesized from methanol and ethylene oxide.

- Introduction of the Difluoroethyl Group: The difluoroethyl moiety can be introduced via nucleophilic substitution reactions using appropriate fluorinated reagents.

- Formation of the Hydrochloride Salt: The final step involves the reaction of the base form of the amine with hydrochloric acid to yield the hydrochloride salt.

These methods emphasize the importance of controlling reaction conditions to achieve high yields and purity.

(2,2-Difluoroethyl)(2-methoxyethyl)amine hydrochloride has potential applications in various fields:

- Pharmaceutical Development: Due to its unique structure and potential biological activity, it could serve as a lead compound in drug discovery.

- Chemical Research: It may be used as a reagent in organic synthesis or as a building block for more complex molecules.

- Material Science: Its properties could be explored in developing new materials with specific functionalities.

Interaction studies are crucial for understanding how (2,2-Difluoroethyl)(2-methoxyethyl)amine hydrochloride interacts with biological systems. These studies often involve:

- Binding Affinity Assessments: Evaluating how well the compound binds to various biological targets.

- Cellular Assays: Testing its effects on cell viability and proliferation.

- Mechanism of Action Studies: Investigating how the compound influences biochemical pathways.

Such studies are essential for elucidating its therapeutic potential and safety profile.

Several compounds share structural similarities with (2,2-Difluoroethyl)(2-methoxyethyl)amine hydrochloride. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1. 2-Fluoroethylamine | Contains a fluorinated ethyl group | Enhanced lipophilicity; potential for CNS activity |

| 2. 3-Methoxypropylamine | Features a methoxy group on a propyl chain | Broader hydrophobic interactions |

| 3. N,N-Dimethyl-3-fluoropropylamine | Dimethylated amine with fluorinated propyl | Increased basicity; altered pharmacokinetics |

| 4. Ethyl(3-fluoropropyl)amine | Ethyl group attached to a three-carbon chain | Potential for diverse reactivity |

The uniqueness of (2,2-Difluoroethyl)(2-methoxyethyl)amine hydrochloride lies in its combination of both difluorinated and methoxy functionalities, which may confer distinct biological activities not present in other similar compounds.